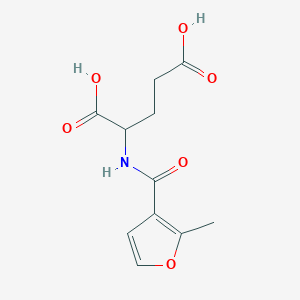

N-(2-methyl-3-furoyl)glutamic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylfuran-3-carbonyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-6-7(4-5-18-6)10(15)12-8(11(16)17)2-3-9(13)14/h4-5,8H,2-3H2,1H3,(H,12,15)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZLVQXFNQJPFNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NC(CCC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Furan Containing Bioactive Molecules

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry and is prevalent in a multitude of natural products and synthetic compounds with diverse biological activities. researchgate.net The electron-rich nature and aromaticity of the furan ring allow for various interactions with biological macromolecules, contributing to their therapeutic effects. scholaris.ca

Derivatives of furan are noted for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. researchgate.netscholaris.ca The specific precursor to the title compound, 2-methyl-3-furoic acid, is a known furan derivative that has been utilized in synthetic chemistry, for instance, in Diels-Alder reactions to create more complex molecular architectures. scholaris.cauu.nl Theoretical studies have also investigated the reactivity and degradation of 2-methyl-3-furoic acid, highlighting its chemical properties. researchgate.netnih.gov The incorporation of this furoyl moiety into other molecular structures, such as in the synthesis of novel sulfide (B99878) flavor derivatives, has shown potential for creating compounds with both flavor and preservative functions. nih.gov

Table 1: Examples of Bioactive Furan-Containing Compounds

| Compound Name | Furan Moiety | Known Biological Activity/Significance | Reference(s) |

| Flufuran | Furan ring | Antifungal | nih.gov |

| Wortmannin | Furan ring | Anticancer, phosphoinositide 3-kinase inhibitor | nih.gov |

| Plakorsin D | Furan ring | Anticancer | nih.gov |

| Methylenomycin furans (MMFs) | Furan ring | Signaling hormones in bacteria | nih.gov |

| 2-Furoic acid derivatives | 2-Furoic acid | Reactive dienes in Diels-Alder reactions | uu.nl |

| 2-Methyl-3-furamides | 2-Methyl-3-furoic acid | Antifungal, antileishmanial, anticancer | beilstein-journals.org |

This table is for illustrative purposes and is not exhaustive.

Significance As a Glutamic Acid Derivative in Biochemistry and Medicinal Chemistry

Glutamic acid is a fundamental non-essential amino acid with critical roles in human physiology, acting as a primary excitatory neurotransmitter and a key metabolic intermediate. sigmaaldrich.commdpi.com The modification of glutamic acid to form various derivatives is a well-established strategy in biochemistry and medicinal chemistry to develop compounds with tailored properties and potential therapeutic applications. sigmaaldrich.commdpi.com

N-acyl glutamic acid derivatives, where the amino group of glutamic acid is acylated, are a significant class of such compounds. drugbank.comhmdb.caymdb.ca This modification can alter the molecule's solubility, stability, and ability to interact with biological targets. drugbank.com For instance, N-acetyl-L-glutamic acid is a crucial regulator of the urea (B33335) cycle and is used to treat certain metabolic disorders. hmdb.caymdb.ca The acylation of amino acids is a key biological process, and N-acetylated amino acids can be formed through various metabolic pathways. researchgate.net

The conjugation of glutamic acid to other molecules can enhance cell permeability and bioavailability, making it a useful component in prodrug design. nih.gov Furthermore, derivatives of glutamic acid are actively investigated as potential treatments for neurological disorders and cancer, owing to the central role of glutamate (B1630785) signaling and metabolism in these conditions. sigmaaldrich.commdpi.com Strategies include developing inhibitors of enzymes like glutamate carboxypeptidase II to reduce glutamate levels in cancerous tissues. mdpi.com

Table 2: Examples of Glutamic Acid Derivatives and Their Significance

| Derivative Name | Modification | Biological/Medicinal Significance | Reference(s) |

| N-Acetyl-L-glutamic acid | N-acetylation | Allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I in the urea cycle. | hmdb.caymdb.ca |

| N-methyl-l-glutamic acid | N-methylation | Intermediate in methane (B114726) metabolism. | wikipedia.org |

| γ-methylene-L-glutamic acid | Methylene (B1212753) group on γ-carbon | Depolarizing agent in the spinal cord, suggesting CNS activity. | google.com |

| N-acetyl-aspartyl-glutamate (NAAG) | N-acetylation and peptide bond with aspartate | Neurotransmitter and a source of glutamate for certain cancer cells. | mdpi.com |

This table provides examples and is not a complete list.

Current Research Landscape and Emerging Areas of Interest

Strategies for Amide Bond Formation

The creation of the amide linkage between the furan-containing carboxylic acid and glutamic acid is a critical step. Various approaches have been developed to achieve this transformation effectively.

Direct Coupling Reactions Involving 2-Methyl-3-furoic Acid and Glutamic Acid Derivatives

Direct coupling is a primary method for forming the amide bond. This typically involves the use of coupling reagents that activate the carboxylic acid, facilitating its reaction with the amine group of the glutamic acid derivative. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.gov The reaction conditions, including solvent and temperature, are optimized to maximize yield and minimize side reactions. For instance, a modern and industrially significant method employs the combination of N,N,N′,N′-tetramethylchloroformamidinium hexafluorophosphate (TCFH) and N-methylimidazole (NMI) for amide bond formation under mild, room temperature conditions. hmc.eduacs.org

Utilization of Activated Furoyl Intermediates

An alternative to direct coupling is the use of activated furoyl intermediates. This strategy involves converting 2-methyl-3-furoic acid into a more reactive species, such as an acid chloride or an activated ester. The highly reactive acid chloride can then readily react with the amino group of glutamic acid. researchgate.net Another approach is the formation of an N-hydroxysuccinimide (NHS) ester of the furoic acid, which is stable and reacts efficiently with the amine to form the desired amide with fewer side reactions. researchgate.net

Acidic Alpha-Amino Acids as Acyl Donors in Synthetic Pathways

In some synthetic strategies, acidic alpha-amino acids themselves can act as acyl donors. Through methods like the Friedel-Crafts acylation, N-protected α-amino acid derivatives can be used to acylate aromatic compounds. nih.govresearchgate.net While not a direct synthesis of this compound, this principle of using an amino acid as an acylating agent is a relevant concept in the broader context of amino acid-based synthesis. nih.govresearchgate.netacs.org For example, N-trifluoroacetyl (TFA) protected α-amino acid-N-hydroxysuccinimide esters have been used as acyl donors in Friedel-Crafts reactions. researchgate.net

Stereoselective Synthesis Approaches for N-Acylated Amino Acids

Maintaining the stereochemical integrity of the chiral centers in glutamic acid is paramount during the synthesis of N-acylated amino acids.

| Approach | Description | Key Features |

| Chiral Auxiliaries | A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. | High stereoselectivity can be achieved. |

| Enzymatic Methods | Enzymes, such as amidases, can be used to selectively form or hydrolyze amide bonds in a stereospecific manner. Dynamic kinetic resolution, combining a stereoselective enzyme with in-situ racemization of the starting material, can lead to high yields of a single stereoisomer. nih.gov | High enantioselectivity and mild reaction conditions. |

| Asymmetric Hydrogenation | This method is often used for the synthesis of amino acids themselves, where a prochiral precursor is hydrogenated using a chiral catalyst to produce a single enantiomer. renyi.hu | Efficient for creating chiral centers. |

| Crystallization-Induced Asymmetric Transformation (CIAT) | This technique takes advantage of the different solubilities of diastereomers. By allowing an equilibrium mixture of diastereomers to crystallize, the less soluble diastereomer is removed from the solution, driving the equilibrium to produce more of that isomer. This has been applied to the synthesis of N-substituted furoylalanines. researchgate.net | Can lead to high diastereomeric purity. |

Recent advancements have also explored synergistic photoredox and pyridoxal (B1214274) radical biocatalysis for the stereoselective synthesis of non-canonical amino acids, offering novel pathways to control stereochemistry. nih.gov

Preparation and Derivatization of 2-Methyl-3-furoic Acid Precursors

The synthesis of this compound relies on the availability of the key precursor, 2-methyl-3-furoic acid. The preparation of this and other substituted furoic acids can be challenging due to the reactivity of the furan ring.

One common method for synthesizing 2-methyl-3-furoic acid involves the oxidation of 3-methyl-2-furaldehyde. orgsyn.org Another route starts from methyl 3-methyl-2-furoate, which is hydrolyzed to the carboxylic acid. orgsyn.org An improved method for creating 2,3-disubstituted furans involves the lithiation of 2-methyl-3-furoic acid with butyllithium (B86547) to form a dianion, which can then be reacted with various electrophiles. scholaris.ca The synthesis of 3-substituted furans can be difficult because the 2-position of the furan ring is more reactive. google.com

Derivatization of the furan ring, such as the introduction of substituents at the 5-position, can be achieved through various synthetic methods, including those used to produce 5-substituted-2-furoyl diacylhydrazide derivatives. mdpi.com

Methodological Advancements and Synthetic Challenges in Furoyl-Amino Acid Conjugation

The conjugation of furoic acids to amino acids presents both opportunities and challenges. While the furan ring is a valuable pharmacophore, its potential to form reactive metabolites through oxidation raises concerns. nih.gov

Advancements:

Enzymatic Catalysis: The use of enzymes like PestE for amide bond synthesis under aqueous conditions represents a green and efficient alternative to traditional chemical methods. nih.gov

Modern Coupling Reagents: The development of highly efficient and mild coupling reagents, such as TCFH-NMI, allows for rapid and clean amide bond formation at room temperature. hmc.eduacs.org

Site-Selective Conjugation: In the broader field of bioconjugation, methods for the site-selective modification of amino acids within proteins are being developed, which could have implications for the synthesis of complex furoyl-amino acid conjugates. nih.gov

Challenges:

Furan Ring Instability: The furan ring can be susceptible to oxidation, which can lead to the formation of reactive intermediates. This necessitates careful selection of reaction conditions to avoid degradation of the furan moiety. nih.gov

Control of Stereochemistry: As with any synthesis involving chiral molecules, maintaining the desired stereochemistry of the amino acid is a critical challenge that requires careful planning and execution of the synthetic route.

Purification: The separation of the desired product from starting materials, reagents, and byproducts can be complex, especially when dealing with polar molecules like amino acid derivatives.

Modulatory Effects on Biochemical Pathways and Enzymes

The unique structure of this compound, featuring a furoyl group attached to a glutamic acid backbone, suggests a potential for interaction with various biological systems.

The glutamic acid component of the molecule is a key player in numerous metabolic pathways. N-acetylation of glutamic acid is a known biological process. For instance, N-acetyl-L-glutamic acid is a crucial allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI), the first enzyme of the urea (B33335) cycle in vertebrates. wikipedia.orghmdb.ca This process is vital for the conversion of toxic ammonia (B1221849) into urea. wikipedia.org The concentration of N-acetylglutamic acid increases with higher protein intake, highlighting its regulatory role in ammonia detoxification. wikipedia.org In prokaryotes and simple eukaryotes, it is an intermediate in arginine biosynthesis. wikipedia.orghmdb.ca

Furthermore, studies on processed tomato products have identified the formation of 2-furoylmethyl derivatives of several amino acids, including glutamic acid, as a result of the Maillard reaction. nih.gov In a study on Aspergillus montevidensis, N-(2-furoyl) glycine (B1666218) was found to be upregulated in association with glycine, serine, and threonine metabolism, as well as alanine, aspartate, and glutamate metabolism under saline stress, suggesting that furoyl-amino acid conjugates can participate in and potentially modulate amino acid metabolic pathways. mdpi.com Given these precedents, this compound could potentially influence similar metabolic cycles, acting as either a substrate, inhibitor, or modulator of enzymes involved in amino acid transformations.

Derivatives of both furoic acid and glutamic acid have demonstrated significant enzyme-inhibiting properties.

Furoyl Derivatives: Compounds containing a furoyl moiety have been identified as inhibitors of various enzymes. For example, 1-(2-furoyl) thiourea (B124793) derivatives have been studied as potential inhibitors of the urease enzyme. uobaghdad.edu.iq Certain furoyl and benzofuroyl pyrroloquinolones are potent and selective inhibitors of phosphodiesterase 5 (PDE5). acs.org Additionally, carbamate (B1207046) derivatives bearing a 2-furoyl-1-piperazine group have shown inhibitory activity against acetylcholinesterase. nih.govdoaj.org Research has also pointed to 2-methyl-3-furamides as inhibitors of carboxylesterase, tyrosyl-DNA phosphodiesterase 2 (TDP2), and succinate (B1194679) dehydrogenase, among others. biointerfaceresearch.com

Glutamic Acid Derivatives: N-substituted d-glutamic acid derivatives have been synthesized and evaluated as potential inhibitors of MurD ligase, a key enzyme in bacterial peptidoglycan biosynthesis. acs.org Furthermore, phosphonamidothionate derivatives of glutamic acid act as competitive inhibitors of glutamate carboxypeptidase. nih.govwsu.edu N-acetyl-L-glutamic acid itself can inhibit several enzymes involved in mitochondrial bioenergetics, such as isocitrate dehydrogenase 2 (IDH2), mitochondrial complex IV (cytochrome c oxidase), and glutamate dehydrogenase (GDH) in rat brain mitochondrial preparations at a concentration of 1 mM. caymanchem.com

Considering these findings, this compound may exhibit inhibitory activity against a range of enzymes, with the specific target and potency being dependent on the combined influence of the 2-methyl-3-furoyl group and the glutamic acid scaffold.

Table 1: Examples of Enzyme Inhibition by Furoyl and Glutamic Acid Derivatives

| Derivative Class | Target Enzyme | Observed Effect |

| 1-(2-Furoyl) Thioureas | Urease | Potential Inhibition uobaghdad.edu.iq |

| Furoyl Pyrroloquinolones | Phosphodiesterase 5 (PDE5) | Potent and Selective Inhibition acs.org |

| 2-Furoyl-1-Piperazine Carbamates | Acetylcholinesterase | Inhibitory Activity nih.govdoaj.org |

| 2-Methyl-3-Furamides | Carboxylesterase, TDP2, Succinate Dehydrogenase | Inhibition biointerfaceresearch.com |

| N-substituted d-Glutamic Acids | MurD Ligase | Inhibition acs.org |

| Phosphonamidothionate Glutamic Acids | Glutamate Carboxypeptidase | Competitive Inhibition nih.govwsu.edu |

| N-Acetyl-L-Glutamic Acid | IDH2, Complex IV, GDH | Inhibition caymanchem.com |

This table is for illustrative purposes and is based on findings for related compounds, not this compound itself.

Studies have successfully utilized 3-furoic acid as a bioisosteric replacement for L-proline in analogues of melanostatin (B1678129) (MIF-1), a positive allosteric modulator (PAM) of dopamine (B1211576) D2 receptors. researchgate.netnih.gov This has led to the development of potent MIF-1 analogues, such as methyl 3-furoyl-L-leucylglycinate and 3-furoyl-L-leucylglycinamide, which have shown enhanced potency in modulating the dopamine D2 receptor. researchgate.netnih.govnih.gov These findings suggest that the 3-furoic acid moiety can effectively mimic the proline residue and interact with the receptor, opening avenues for the development of novel therapeutics for conditions like Parkinson's disease. researchgate.netnih.govsciforum.net The incorporation of the 3-furoyl group in these peptidomimetics was crucial for their pharmacological activity. researchgate.netresearchgate.net Given that this compound contains a similar 3-furoyl scaffold, it is plausible that it could also interact with dopamine D2 receptors or other G protein-coupled receptors, although its specific activity would need to be experimentally determined.

Biological Efficacy in Preclinical Research Contexts (Inferred from Furoyl and Glutamic Acid Derivative Studies)

The potential biological efficacy of this compound can be extrapolated from the well-documented anti-inflammatory and antimicrobial properties of furan and glutamic acid derivatives.

Furan derivatives have been shown to possess significant anti-inflammatory properties. nih.govresearchgate.net These compounds can exert their effects through various mechanisms, including the suppression of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) production, and by modulating signaling pathways such as MAPK and PPAR-ɣ. nih.govresearchgate.net For instance, benzofuran (B130515) derivatives are believed to inhibit PGE2 production and decrease lipoxygenase activity. nih.gov The 2-furoyl group, in particular, is a key component in the synthesis of anti-inflammatory drugs like mometasone (B142194) furoate. Furthermore, 17-furoyl esters of corticosteroids have demonstrated potent topical anti-inflammatory activity. researchgate.net A series of novel 2-methyl-3-furamides also exhibited pronounced anti-inflammatory properties in a carrageenan-induced paw edema model in rats. biointerfaceresearch.com

The furan nucleus is a common feature in many compounds with antimicrobial activity. nih.gov Furan derivatives have been shown to act as antibacterial, antiviral, and antifungal agents. nih.gov The antimicrobial action of these compounds can be attributed to the selective inhibition of microbial growth and the modification of enzymes. nih.gov For example, carbamate derivatives bearing a 2-furoyl-1-piperazine moiety have demonstrated good activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, 4-(5-aryl-2-furoyl)morpholines have been investigated for their antimicrobial properties. researchgate.net

N-substituted amino acid derivatives have also emerged as promising antimicrobial candidates. Novel N-substituted β-amino acid derivatives have shown promising activity against Gram-positive bacteria, including multidrug-resistant strains. plos.orgnih.gov The incorporation of a 2-furyl ring into certain amino acid derivatives has been shown to enhance their antimicrobial efficacy. mdpi.com Specifically, hydrazone derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid containing a nitro furan moiety displayed potent antibacterial activity. mdpi.com

Table 2: Inferred Antimicrobial Potential Based on Related Compound Classes

| Compound Class | Target Organisms | Type of Activity |

| 2-Furoyl-1-Piperazine Carbamates | Gram-positive and Gram-negative bacteria | Antibacterial nih.gov |

| 4-(5-Aryl-2-Furoyl)morpholines | Fungi (e.g., C. neoformans) | Antifungal researchgate.net |

| N-substituted β-Amino Acid Derivatives | Gram-positive bacteria (including MRSA) | Antibacterial plos.orgnih.gov |

| Amino Acid Derivatives with 2-Furyl Ring | Gram-positive bacteria | Enhanced Antibacterial mdpi.com |

| Hydrazone Derivatives with Nitro Furan | Bacteria and Fungi | Broad-spectrum Antimicrobial mdpi.com |

This table is for illustrative purposes and is based on findings for related compounds, not this compound itself.

Anticancer Activity Assessments in Cellular Models

Glutamic acid and its related metabolic pathways are increasingly recognized as critical for the proliferation and survival of many types of cancer cells. semanticscholar.orgnih.gov Malignant cells often exhibit a dependency on glutamine, which is converted to glutamate by the enzyme glutaminase (B10826351) (GLS). nih.gov This process, known as glutaminolysis, fuels the tricarboxylic acid (TCA) cycle and provides essential precursors for the synthesis of nucleotides, fatty acids, and the antioxidant glutathione (B108866). nih.govimrpress.com Consequently, targeting glutamate metabolism has emerged as an attractive strategy for cancer therapy. semanticscholar.orgnih.gov

Compounds designed as glutamic acid derivatives are being investigated to disrupt these pathways. semanticscholar.orgnih.gov While direct experimental data on the anticancer activity of this compound is not available, its structure as a glutamic acid analog makes it a candidate for such studies. Assessments in various cancer cell line models would be necessary to determine its potential efficacy. Key investigations would focus on the compound's ability to induce apoptosis (programmed cell death), inhibit cell proliferation, and disrupt metabolic functions crucial for cancer cell growth. nih.govnih.gov

For instance, studies on various human cancer cell lines have demonstrated that inhibiting enzymes like glutaminase or glutamate dehydrogenase can suppress tumor growth. nih.gov Furthermore, some furoyl-containing compounds have been shown to induce apoptosis in cancer cells. imrpress.comrsc.org Therefore, this compound could be screened against a panel of cancer cell lines to evaluate its cytotoxic and antiproliferative effects.

Table 1: Potential Anticancer Activity Assessments for this compound in Cellular Models

| Assessment Type | Cellular Model Examples | Endpoint Measured | Potential Implication |

|---|---|---|---|

| Cytotoxicity/Antiproliferation | Breast (MCF-7, MDA-MB-231), Colon (HCT-116), Lung (A549), Glioblastoma (U87) semanticscholar.orgnih.govnih.gov | Inhibition of cell growth (IC50 value), reduction in cell viability. | General anticancer effect. |

| Apoptosis Induction | Prostate (LNCaP), Leukemia (Jurkat), Gastric (MGC-803) nih.govnih.govmdpi.com | Annexin V/PI staining, caspase-3/8/9 activation, changes in Bax/Bcl-2 ratio. rsc.org | Ability to trigger programmed cell death in cancer cells. |

| Cell Cycle Analysis | Prostate (PC-3), Melanoma (G-361) mdpi.com | Arrest at specific phases of the cell cycle (e.g., G1, G2/M). rsc.orgnih.gov | Cytostatic activity, preventing cancer cell division. |

| Metabolic Disruption | Pancreatic Cancer Cells, Liver Cancer Cells nih.gov | Measurement of glutamate/glutamine levels, TCA cycle intermediates, glutathione synthesis. | Interference with cancer cell metabolism. |

Neuropharmacological Investigations (as a glutamic acid derivative)

Glutamic acid is the principal excitatory neurotransmitter in the central nervous system (CNS), playing a fundamental role in nearly all aspects of brain function, including learning, memory, and synaptic plasticity. drugbank.comwikipedia.org Its activity is mediated by a family of ionotropic (NMDA, AMPA, kainate) and metabotropic (mGluRs) receptors. drugbank.comfrontiersin.org Imbalances in glutamatergic neurotransmission are implicated in a wide range of neurological and psychiatric disorders, such as epilepsy, schizophrenia, and neurodegenerative diseases. nih.govnih.govnih.govnih.gov

As a structural analog of glutamic acid, this compound holds potential for neuropharmacological activity. Its ability to interact with glutamate receptors or transporters could lead to either excitatory or inhibitory effects on neuronal activity. epa.govuni-muenchen.de Glutamic acid derivatives are often investigated for their ability to modulate glutamatergic transmission, with the goal of correcting imbalances seen in disease states. nih.gov For example, antagonists of glutamate receptors are studied for their potential to reduce excitotoxicity, a process of nerve cell damage or death caused by excessive stimulation by glutamate, which is a factor in conditions like ischemic stroke and epilepsy. drugbank.comnih.gov Conversely, enhancing the activity of certain glutamate receptors is a strategy explored for treating cognitive deficits in schizophrenia. nih.govnih.gov

Investigations into the neuropharmacological profile of this compound would involve a variety of preclinical models to determine its effects on neuronal excitability, network activity, and behavior. uni-muenchen.de

Elucidation of Molecular Mechanisms of Action

Identification and Validation of Specific Biological Targets

Identifying the precise molecular targets of this compound is essential to understanding its mechanism of action. Based on its structure and the activities of related compounds, several potential targets in both cancer and neuroscience can be hypothesized.

In the context of cancer, the primary targets would likely be key enzymes and transporters within the glutamate metabolic pathway. semanticscholar.orgmdpi.com These include glutaminase (GLS), which converts glutamine to glutamate, and glutamate dehydrogenase (GDH), which converts glutamate to α-ketoglutarate for entry into the TCA cycle. nih.gov Another important target is the amino acid transporter ASCT2 (SLC1A5), which is often upregulated in tumors to facilitate glutamine uptake. imrpress.commdpi.com Inhibiting any of these targets could deprive cancer cells of a critical nutrient source. semanticscholar.org

In the CNS, the main targets would be the various subtypes of glutamate receptors. frontiersin.org The compound could act as an agonist, antagonist, or allosteric modulator at NMDA, AMPA, or metabotropic glutamate receptors, each of which would produce distinct neuropharmacological effects. nih.gov Additionally, the excitatory amino acid transporters (EAATs), which are responsible for clearing glutamate from the synaptic cleft, represent another class of potential targets. nih.gov

Table 2: Potential Biological Targets for this compound

| Target Class | Specific Target | Physiological System | Potential Effect of Modulation |

|---|---|---|---|

| Metabolic Enzymes | Glutaminase (GLS) nih.gov | Cancer Metabolism | Inhibition could block glutamine-to-glutamate conversion, starving cancer cells. |

| Glutamate Dehydrogenase (GDH) nih.gov | Cancer Metabolism | Inhibition could prevent glutamate from fueling the TCA cycle. | |

| Glutamate Carboxypeptidase II (GCPII) mdpi.com | Cancer Metabolism | Inhibition may reduce glutamate availability in certain cancers. | |

| Amino Acid Transporters | ASCT2 (SLC1A5) imrpress.commdpi.com | Cancer Metabolism | Blockade could prevent glutamine uptake by cancer cells. |

| Excitatory Amino Acid Transporters (EAATs) nih.gov | Central Nervous System | Inhibition would increase synaptic glutamate levels; enhancement would decrease them. | |

| Glutamate Receptors | NMDA Receptors drugbank.comfrontiersin.org | Central Nervous System | Antagonism could be neuroprotective; modulation could affect plasticity. |

| AMPA Receptors nih.gov | Central Nervous System | Modulation affects fast excitatory synaptic transmission. | |

| Metabotropic Receptors (mGluRs) frontiersin.orgnih.gov | Central Nervous System | Modulation can fine-tune neuronal excitability and neurotransmitter release. |

Mapping of Affected Cellular Signaling Pathways

Once a biological target is validated, the next step is to map the downstream cellular signaling pathways that are affected. The engagement of this compound with its target would initiate a cascade of molecular events, ultimately leading to the observed biological response.

If the compound targets cancer metabolism, its effects would ripple through several interconnected pathways. For example, inhibiting glutaminolysis would not only disrupt the TCA cycle and deplete cellular energy but also impair the synthesis of nucleotides, hindering DNA replication and cell division. nih.gov It would also affect the production of glutathione, a key antioxidant, potentially leading to an increase in reactive oxygen species (ROS) and inducing oxidative stress-mediated apoptosis. harvard.edu This could involve the activation of stress-response pathways and modulation of apoptosis-regulating proteins like p53 and those in the Bcl-2 family. rsc.org

In the nervous system, interaction with glutamate receptors would directly modulate major signaling pathways that govern neuronal function. Activation or inhibition of these receptors influences ion flow, membrane potential, and calcium signaling. nih.gov These initial events can trigger long-term changes through pathways involving protein kinases and transcription factors, which underlie synaptic plasticity, learning, and memory. wikipedia.org For example, glutamic acid itself can act as a signaling molecule that initiates the expression of genes related to stress response systems in cells. nih.gov Therefore, this compound could potentially alter gene expression profiles related to neuronal function and survival.

Structure Activity Relationship Sar Studies of N 2 Methyl 3 Furoyl Glutamic Acid Analogs

Influence of Furan (B31954) Ring Substitutions on Biological Activity

The furan ring is a common scaffold in many biologically active compounds. ijabbr.com Its substitution pattern can significantly modulate the pharmacological profile of a molecule. In the context of N-(2-methyl-3-furoyl)glutamic acid, the existing 2-methyl group is a key feature. Altering or adding other substituents to the furan ring would likely have a profound impact on biological activity.

Research on various furan-containing compounds has demonstrated that the type and position of substituents are crucial. For instance, in a series of 5-substituted-2-furoyl diacylhydrazide derivatives, the nature of the substituent at the 5-position of the furan ring had a marked effect on their anti-tumor and fungicidal activities. mdpi.comresearchgate.net Specifically, electron-withdrawing groups like nitro (NO2) and chloro (Cl) at certain positions enhanced fungicidal activity. researchgate.net Conversely, larger substitutions on a furan ring, such as a benzofuran (B130515), have been shown to be poorly tolerated in other classes of compounds, leading to a loss of activity. nih.gov

The introduction of fluorine-containing functional groups into furan rings is another strategy that has been explored to enhance biological activity and improve stability. nih.gov However, the substitution of a nitro group with fluorine or a difluoromethyl group in some N-(4-aminophenyl)acetamide derivatives resulted in a significant decrease in biological activity. nih.gov

These findings suggest that for this compound analogs, even minor modifications to the furan ring could lead to substantial changes in biological efficacy. The table below summarizes the observed effects of various furan ring substitutions from studies on related compounds.

| Compound Class | Substitution | Effect on Biological Activity | Reference |

| Substituted 2-Phenyl-Imidazopyridines | Methylation at 3- and 5-positions of furan ring | Tolerated | nih.gov |

| Substituted 2-Phenyl-Imidazopyridines | Benzofuran substitution | Not tolerated | nih.gov |

| 5-Substituted-2-furoyl Diacylhydrazides | Nitro or Chloro group at ortho or para position of a phenyl substituent on the furan ring | Higher fungicidal activity | researchgate.net |

| 5-Substituted-2-furoyl Diacylhydrazides | Electron-donating groups at the para position of a phenyl substituent on the furan ring | Significantly decreased activity | researchgate.net |

| N-(4-aminophenyl)acetamide derivatives | Replacement of nitro group with fluorine or difluoromethyl group | Significant reduction in activity | nih.gov |

Impact of Modifications to the Glutamic Acid Moiety

Studies on ligands that bind to glutamate (B1630785) receptors have shown that the interactions of the alpha-carboxylate and alpha-amine groups are critical for binding. nih.gov For full agonists of the GluR2 glutamate receptor, the interactions at the alpha-amine group are particularly strong. nih.gov

Modifications could include:

Esterification of the carboxylic acid groups : Converting one or both of the carboxylic acid groups to methyl esters, for example, would neutralize their negative charge and alter their hydrogen bonding capacity. hmdb.ca

Replacement of glutamic acid : Substituting glutamic acid with other natural or non-natural amino acids would change the side chain length, polarity, and charge, thereby affecting target recognition. epo.org For instance, replacing glutamic acid with aspartic acid would shorten the side chain by one methylene (B1212753) group.

Modification of the amino acid backbone : Alterations to the backbone, such as N-methylation, can restrict the conformational flexibility of the molecule. epo.org

In a study on the aspartate receptor, which is modified by methyl esterification of glutamate residues, it was found that the receptor's methyltransferase recognizes a specific amino acid sequence. nih.gov This highlights the high degree of specificity involved in the recognition of the glutamic acid moiety.

Role of the Amide Linkage in Ligand-Protein Recognition and Binding

The amide linkage between the 2-methyl-3-furoic acid and the glutamic acid is a critical structural element that dictates the spatial orientation of these two key fragments. This bond also plays a direct role in ligand-protein interactions through hydrogen bonding.

The amide group can act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). Docking studies on other furoyl-based amide inhibitors have shown that the carbonyl oxygen of the amide can form a hydrogen bond with a tyrosine residue, while the amide NH can interact with an aspartate residue within the protein's binding site. researchgate.net These interactions are often crucial for anchoring the ligand in the correct orientation for biological activity.

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional shape, or conformation, of a molecule is intrinsically linked to its biological activity. Conformational analysis of this compound would involve determining the preferred spatial arrangement of its constituent parts, particularly the orientation of the furan ring relative to the glutamic acid moiety.

The biological efficacy of a molecule is often dependent on its ability to adopt a specific low-energy conformation that is complementary to the binding site of its target protein. nih.gov For example, in a series of peptide macrocycles, the stereochemistry introduced during synthesis dictated a specific chair conformation of an intermediate, which was crucial for the final activity of the molecule. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used to predict the most stable conformers and to understand the relationship between molecular structure and biological activity. nih.gov A mismatch between the preferred conformation of a ligand and the requirements of the binding site can lead to a significant loss of potency.

Metabolism and Biotransformation Pathways of Furoyl Amino Acid Conjugates

General Principles of Xenobiotic Metabolism Applicable to Furan (B31954) and Amino Acid Structures

The metabolism of xenobiotics like N-(2-methyl-3-furoyl)glutamic acid is broadly categorized into Phase I and Phase II reactions. These processes primarily occur in the liver and are designed to convert lipophilic compounds into more water-soluble derivatives for easier excretion.

The furan moiety of the molecule is of particular interest due to its potential for metabolic activation. Furan rings can undergo oxidation, a Phase I reaction often catalyzed by cytochrome P450 (CYP) enzymes. nih.govmetaboanalyst.ca This oxidation can lead to the formation of reactive intermediates, such as epoxides or unsaturated dicarbonyls. nih.govmetaboanalyst.ca The nature of the substituents on the furan ring influences the specific intermediate formed. nih.gov These reactive metabolites are electrophilic and can covalently bind to cellular macromolecules like proteins and DNA, which is a mechanism of toxicity for some furan-containing compounds. nih.govmetaboanalyst.ca The aromaticity of the furan ring can contribute to the stability of the compound, potentially affecting its metabolic rate. sigmaaldrich.com

The amino acid portion of the conjugate, glutamic acid, also influences the metabolic profile. Amino acid conjugates are recognized by specific transport systems and metabolic enzymes within the body. The amide bond linking the furoyl group and glutamic acid can be a target for hydrolytic enzymes.

In Vitro Metabolic Stability Assessments

The rate of metabolism would depend on factors such as the specific CYP isoforms involved and the susceptibility of the amide bond to enzymatic cleavage. Generally, N-acyl amino acids can be metabolized by various enzymes, and their stability can be influenced by the nature of both the acyl group and the amino acid. mdpi.comnih.gov

Identification of Potential Metabolites (e.g., hydrolytic products, oxidative derivatives)

Based on the known metabolic pathways for related compounds, several potential metabolites of this compound can be predicted.

Hydrolytic Products: A primary metabolic pathway is likely the hydrolysis of the amide bond connecting the 2-methyl-3-furoyl group and glutamic acid. This reaction would be catalyzed by amidases or proteases, yielding 2-methyl-3-furoic acid and glutamic acid. nih.gov Both of these products can then enter their respective metabolic pathways. Glutamic acid is an endogenous amino acid and would be incorporated into the body's amino acid pool. wikipedia.org 2-Methyl-3-furoic acid would undergo further metabolism.

Oxidative Derivatives: The furan ring is susceptible to oxidation by cytochrome P450 enzymes. nih.gov This can lead to the formation of hydroxylated metabolites on the furan ring or the methyl group. Further oxidation could lead to ring opening, forming reactive dicarbonyl species. nih.gov These reactive intermediates can then be detoxified through conjugation reactions.

The table below outlines the potential metabolites of this compound.

| Parent Compound | Metabolic Reaction | Potential Metabolite | Enzymes Involved |

| This compound | Amide Hydrolysis | 2-methyl-3-furoic acid and L-glutamic acid | Amidases, Proteases |

| This compound | Furan Ring Oxidation | Hydroxylated derivatives | Cytochrome P450s |

| This compound | Methyl Group Oxidation | Carboxylic acid derivative | Cytochrome P450s, Alcohol/Aldehyde Dehydrogenases |

| 2-methyl-3-furoic acid | Furan Ring Opening | Reactive dicarbonyls | Cytochrome P450s |

Enzymatic Transformations (e.g., Phase I Oxidation, Phase II Conjugation Reactions)

Phase I Oxidation: As mentioned, the furan ring is a primary site for Phase I oxidation. Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are the main enzymes responsible for this transformation. scispace.com The specific isoforms involved can vary depending on the substrate, but CYP2E1 is known to be involved in the metabolism of furan itself. mdpi.com The methyl group on the furan ring can also be a site for oxidation, initially forming a hydroxymethyl group, which can be further oxidized to a carboxylic acid.

Phase II Conjugation Reactions: Following Phase I metabolism, or in some cases directly, the parent compound or its metabolites can undergo Phase II conjugation reactions. nih.gov These reactions involve the addition of an endogenous molecule to the xenobiotic, which generally increases its water solubility and facilitates excretion. For this compound and its metabolites, potential conjugation reactions include:

Glucuronidation: The carboxylic acid groups of the parent compound or its metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). scispace.com

Sulfate (B86663) Conjugation: Hydroxylated metabolites can be conjugated with sulfate by sulfotransferases (SULTs).

Glutathione (B108866) Conjugation: The reactive electrophilic intermediates formed from the oxidation of the furan ring can be detoxified by conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). nih.gov

Amino acid conjugation is itself a Phase II metabolic process. nih.gov The initial formation of this compound from 2-methyl-3-furoic acid would involve the formation of an acyl-CoA intermediate, followed by conjugation with glutamic acid, likely catalyzed by an N-acyltransferase in the mitochondria. serummetabolome.caoup.com

Comparative Analysis with Related Furoyl Amino Acid Conjugates (e.g., N-(2-furoyl)glycine)

A well-studied related compound is N-(2-furoyl)glycine, a metabolite of 2-furoic acid. jbd.or.krresearchgate.net Comparing the metabolism of this compound with that of N-(2-furoyl)glycine provides valuable insights.

| Feature | This compound | N-(2-furoyl)glycine |

| Furoyl Moiety | 2-methyl-3-furoyl | 2-furoyl |

| Amino Acid Conjugate | Glutamic acid | Glycine (B1666218) |

| Predicted Metabolism | - Amide hydrolysis to 2-methyl-3-furoic acid and glutamic acid.- Oxidation of the furan ring and methyl group. | - Amide hydrolysis to 2-furoic acid and glycine. jbd.or.kr- Oxidation of the furan ring. researchgate.net |

| Enzymes | Likely involves amidases, CYPs, UGTs, SULTs, GSTs, and specific N-acyltransferases for glutamine conjugation. sigmaaldrich.com | Involves glycine N-acyltransferase for its formation. mdpi.com Its degradation would involve amidases and CYPs. |

The presence of the methyl group at the 2-position and the furoyl group at the 3-position of the furan ring in this compound, as opposed to the unsubstituted 2-furoyl group in N-(2-furoyl)glycine, will likely influence the rate and regioselectivity of the oxidative metabolism by CYPs. The methyl group can be a site of oxidation, and its presence may sterically hinder or electronically influence the oxidation of the furan ring itself.

Furthermore, the amino acid conjugate also plays a significant role. While both glycine and glutamic acid are endogenous amino acids, the enzymes that handle their conjugates may differ in specificity and efficiency. For instance, specific acyl-CoA:amino acid N-acyltransferases exist for glycine and glutamine. sigmaaldrich.com This suggests that the formation and potentially the hydrolysis of this compound could be handled by a different set of enzymes than N-(2-furoyl)glycine.

Analytical Methodologies for Characterization and Quantification

Chromatographic Separation Techniques

Chromatography is fundamental for isolating N-(2-methyl-3-furoyl)glutamic acid from other compounds. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, polar compounds like this compound and related furoylmethyl amino acids. researchgate.net Reversed-phase (RP) HPLC is particularly well-suited for this purpose, utilizing a nonpolar stationary phase and a polar mobile phase. researchgate.net

The separation of N-methylated amino acid derivatives has been successfully achieved using ODS-Hypersil columns. nih.govnih.gov A common approach involves gradient elution, where the mobile phase composition is varied over time to achieve optimal separation. For instance, a mobile phase consisting of an aqueous component with an acid modifier like trifluoroacetic acid (TFA) and an organic solvent such as acetonitrile (B52724) (MeCN) is often employed. nih.govnih.gov

Detection can be accomplished using several methods. UV-Vis detection is a common choice, with the furan (B31954) moiety providing a chromophore that absorbs in the UV range; a wavelength of 340 nm has been used for analogous compounds. nih.gov For higher sensitivity and selectivity, HPLC can be coupled with a mass spectrometer (LC-MS), which also aids in structural confirmation. researchgate.net Fluorescence detection can also be used after pre-column derivatization with a fluorescent tag like o-phthalaldehyde (B127526) (OPA). liberty.edu

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., ODS-Hypersil) | nih.govnih.gov |

| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile (MeCN) with 0.1% TFA | nih.govnih.gov |

| Elution | Gradient | nih.govnih.gov |

| Detection | UV-Vis (e.g., 340 nm) Mass Spectrometry (MS) Fluorescence (with derivatization) | researchgate.netnih.govliberty.edu |

| Run Time | Typically under 40 minutes | nih.gov |

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the polar nature and low volatility of this compound, direct analysis by GC is not feasible. Therefore, a derivatization step is required to convert the polar functional groups (carboxylic acids, amide) into more volatile, less reactive, and thermally stable derivatives. d-nb.info

Common derivatization strategies for amino acids include:

Silylation: This process replaces active hydrogens on the carboxyl and amide groups with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) are frequently used. d-nb.info A key consideration is that this method is sensitive to moisture, which can lead to poor reaction yield.

Acylation/Esterification: This two-step process first converts the carboxylic acid groups to esters (e.g., methyl or propyl esters) followed by acylation of the amino group. Reagents like propyl chloroformate in propanol (B110389) or trifluoroacetic anhydride (B1165640) in isopropanol (B130326) are used for this purpose. d-nb.infonih.gov

A potential issue during derivatization is the thermal rearrangement of glutamic acid derivatives into pyroglutamic acid, which must be monitored and controlled for accurate quantification. d-nb.info The resulting volatile derivatives can then be separated on a suitable GC column (e.g., a nonpolar SLB-5ms) and detected by a flame ionization detector (FID) or, more commonly, a mass spectrometer (GC-MS) for enhanced identification.

Spectroscopic Characterization Methods for Structural Confirmation

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. Each technique provides unique information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating molecular structure. Both ¹H and ¹³C NMR would provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum , distinct signals would be expected for each unique proton environment. The glutamic acid moiety would show a characteristic pattern, including a multiplet for the alpha-proton (α-CH), and distinct multiplets for the two methylene (B1212753) groups (β-CH₂ and γ-CH₂). researchgate.net The furan ring would exhibit two signals for the ring protons, and the methyl group on the furan ring would appear as a singlet. The amide N-H proton would also be visible, though its chemical shift can be variable.

In the ¹³C NMR spectrum , separate resonances would appear for each unique carbon atom. This includes the two carboxyl carbons, the alpha-carbon, the two methylene carbons of the glutamic acid backbone, the carbons of the furan ring (including the methyl-substituted carbon and the carbonyl-substituted carbon), the furan methyl carbon, and the amide carbonyl carbon.

| Group | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

|---|---|---|

| Glutamic Acid α-CH | ~4.5 ppm (multiplet) | ~55 ppm |

| Glutamic Acid β-CH₂ | ~2.1 ppm (multiplet) | ~28 ppm |

| Glutamic Acid γ-CH₂ | ~2.5 ppm (triplet) | ~32 ppm |

| Furan-CH (2 protons) | ~6.5-7.5 ppm (doublets) | ~110-145 ppm |

| Furan-CH₃ | ~2.3 ppm (singlet) | ~14 ppm |

| Amide N-H | ~8.0 ppm (broad singlet) | N/A |

| Carboxyl COOH (2) | ~10-12 ppm (broad singlet) | ~175-180 ppm |

| Amide C=O | N/A | ~165 ppm |

Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental formula. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of polar molecule, typically forming a protonated molecular ion [M+H]⁺ in positive ion mode. researchgate.net

Tandem Mass Spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion. The resulting fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would include:

Cleavage of the amide bond between the furoyl group and the glutamic acid moiety.

Loss of water (H₂O) from the carboxylic acid groups.

Loss of carbon dioxide (CO₂) or the entire carboxyl group.

It is important to note that glutamic acid can undergo in-source cyclization to form pyroglutamic acid during ESI-MS analysis, which could complicate spectral interpretation. nih.gov Chromatographic separation prior to MS analysis is crucial to differentiate between the target analyte and such artifacts. nih.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display distinct absorption bands corresponding to its structural features.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) | nist.gov |

| N-H (Amide) | Stretching | 3200-3400 | nih.gov |

| C-H (Aliphatic & Aromatic) | Stretching | 2850-3100 | nist.gov |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | nist.gov |

| C=O (Amide I Band) | Stretching | 1630-1680 | nih.gov |

| N-H (Amide II Band) | Bending | 1510-1570 | nih.gov |

| C-O (Carboxylic Acid) | Stretching | 1210-1320 | nist.gov |

| C-N (Amide) | Stretching | 1200-1300 | nih.gov |

Application in Complex Biological Matrix Analysis

The accurate quantification of this compound in complex biological matrices, such as plasma, serum, and urine, is essential for understanding its metabolic fate. However, the inherent complexity of these samples presents significant analytical challenges. mdpi.comacs.org Biological fluids contain a multitude of endogenous substances—including proteins, salts, phospholipids, and other metabolites—that can interfere with analysis, primarily through a phenomenon known as the matrix effect in mass spectrometry. nih.gov Consequently, robust and validated analytical methods, typically centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS), are required. These methods necessitate meticulous sample preparation and optimized chromatographic conditions to ensure sensitivity, selectivity, and reproducibility. researchgate.netresearchgate.net

A critical first step in the analysis is sample preparation, designed to remove interfering components and concentrate the target analyte. tiaft.orgslideshare.net For plasma or serum samples, protein precipitation is a common initial procedure, where a solvent like acetonitrile is used to denature and remove the majority of proteins. researchgate.netijisrt.com This is often followed by solid-phase extraction (SPE) for further cleanup. Given the acidic nature of this compound, reversed-phase (e.g., C18) or mixed-mode cation exchange cartridges can be employed to isolate the analyte from the remaining matrix components. researchgate.netijisrt.com Urine, being largely protein-free, may sometimes be analyzed with a simpler "dilute-and-shoot" approach, although SPE is still recommended for achieving lower detection limits by removing salts and other polar interferences that can suppress the instrument's signal. researchgate.netmdpi.com

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred technique for quantification. researchgate.netrestek.com Chromatographic separation is typically achieved on a reversed-phase C18 column using a gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid to improve peak shape and ionization efficiency. restek.comhelixchrom.com

Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition. nih.gov For this compound, the instrument would be set to isolate the protonated molecule ([M+H]⁺) and a specific, stable fragment ion generated upon collision-induced dissociation. The use of a stable isotope-labeled internal standard is crucial to correct for any analyte loss during sample preparation and to compensate for matrix-induced ion suppression or enhancement, ensuring the highest degree of accuracy and precision. researchgate.net

Interactive Table 1: Representative LC-MS/MS Parameters for Analysis

| Parameter | Setting | Purpose |

| Chromatography | ||

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of analyte from matrix components. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for polar retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic component for elution of analyte. |

| Flow Rate | 0.3 mL/min | Standard flow for analytical LC-MS. |

| Injection Volume | 5 µL | Volume of prepared sample introduced for analysis. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently protonates the target molecule. |

| Precursor Ion ([M+H]⁺) | m/z 256.1 | Mass-to-charge ratio of the intact molecule. |

| Product Ion (Qualifier) | m/z 111.0 | Fragment corresponding to the 2-methyl-3-furoyl moiety. |

| Product Ion (Quantifier) | m/z 130.0 | Fragment corresponding to the pyroglutamic acid moiety. |

| Collision Energy | Optimized (e.g., 15-25 eV) | Energy used to fragment the precursor ion. |

Method validation is a mandatory step to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). nih.gov The performance of such methods is expected to be comparable to those developed for similar N-acyl amino acids in biological fluids. researchgate.netmdpi.com

Interactive Table 2: Typical Method Validation Performance Data in Human Plasma

| Validation Parameter | Typical Acceptance Criteria | Example Performance |

| Linearity (r²) | ≥ 0.99 | 0.995 |

| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10 | 5 ng/mL |

| Limit of Detection (LOD) | Signal-to-Noise > 3 | 1.5 ng/mL |

| Intra-day Precision (%RSD) | < 15% | 4.5% - 8.2% |

| Inter-day Precision (%RSD) | < 15% | 6.8% - 11.5% |

| Accuracy (% Recovery) | 85% - 115% | 92.3% - 107.1% |

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for predicting the interaction between a ligand, such as N-(2-methyl-3-furoyl)glutamic acid, and a protein target. The process involves sampling a high number of possible conformations and orientations of the ligand within the binding site of a receptor and scoring them based on their binding affinity.

For a compound like this compound, potential targets would likely include glutamate (B1630785) receptors (ionotropic and metabotropic) or enzymes that metabolize glutamate, given its structural similarity to the endogenous neurotransmitter. Docking studies would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the receptor's active site.

Hypothetical Docking Interaction Summary: A hypothetical docking study of this compound into a glutamate receptor binding site would likely show the glutamic acid portion mimicking the binding of natural glutamate, with its carboxyl groups forming salt bridges with positively charged residues like Arginine or Lysine. The 2-methyl-3-furoyl group would occupy an adjacent pocket, where its interactions would determine the compound's specificity and affinity compared to endogenous ligands.

| Feature | Predicted Interacting Residue (Example) | Interaction Type |

| α-carboxyl group | Arginine | Hydrogen Bond, Salt Bridge |

| γ-carboxyl group | Lysine | Hydrogen Bond, Salt Bridge |

| α-amino group | Serine, Threonine | Hydrogen Bond |

| Furoyl oxygen | Asparagine | Hydrogen Bond |

| Methyl group | Leucine, Valine | Hydrophobic Interaction |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for this specific compound.

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. nsf.govplos.org MD simulations provide a detailed view of the conformational changes, the stability of the binding pose predicted by docking, and the influence of solvent molecules. nsf.govmpg.de By simulating the movements of atoms and molecules over a period, researchers can assess the stability of crucial interactions and calculate binding free energies.

For this compound, MD simulations would reveal whether the initial docked pose is stable or if the ligand undergoes significant conformational changes within the binding site. nsf.gov These simulations are computationally intensive but offer invaluable information on the kinetics of binding, such as the rates of association and dissociation, which are critical for a drug's efficacy.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide insights into the molecule's geometry, charge distribution, and orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO). This information is vital for understanding the molecule's reactivity and its ability to participate in various types of interactions.

For this compound, DFT studies could precisely map the electrostatic potential surface, highlighting electron-rich (negative) and electron-poor (positive) regions. This map is crucial for understanding how the molecule will orient itself within a protein's binding site. Furthermore, calculating the energy gap between HOMO and LUMO can provide an indication of the molecule's chemical reactivity and stability.

Pharmacophore Modeling and Virtual Screening for Novel Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model for a glutamate receptor agonist, for instance, would typically include features like hydrogen bond donors, hydrogen bond acceptors, and anionic centers, all positioned at specific distances from each other. dovepress.com

A pharmacophore model could be developed based on the predicted binding mode of this compound. This model would abstract its key interaction points: the two anionic centers of the glutamate moiety, the hydrogen bond donor of the amide, and the hydrophobic/aromatic character of the furoyl ring. researchgate.net This model could then be used as a 3D query to perform virtual screening of large chemical databases to identify other, structurally diverse molecules that match the pharmacophore and are therefore potential new ligands for the same target. dovepress.comresearchgate.net This approach accelerates the discovery of novel lead compounds.

Applications in Chemical Biology and Drug Discovery Research

Development as Chemical Probes for Investigating Biological Processes

N-acyl amino acids, a class of molecules to which N-(2-methyl-3-furoyl)glutamic acid belongs, are recognized for their roles as signaling molecules and have been developed as chemical probes. nih.gov These probes are instrumental in studying the functions of enzymes and receptors. For instance, N-acyl conjugates of amino acids and neurotransmitters are utilized as tools to explore new sites on G protein-coupled receptors (GPCRs), transporters, and ion channels. nih.gov

The design of chemical probes often involves mimicking natural substrates to interact with biological targets. rsc.org For example, N-acyl cysteamine (B1669678) derivatives have been synthesized to mimic peptidyl carrier protein (PCP)-bound aminoacyl moieties to study nonribosomal peptide synthesis. rsc.org It is conceivable that this compound could be functionalized to serve as a probe, for instance, by incorporating a reporter group to study enzymes that process glutamic acid or related N-acyl derivatives.

Lead Compound Identification and Optimization Strategies

The process of drug discovery often begins with the identification of a "hit" compound from a large library, which is then optimized into a "lead" compound with improved potency and selectivity. researchgate.net Scaffolds containing furan (B31954) and glutamic acid are both considered valuable in medicinal chemistry.

Glutamic acid analogs have been a focus of drug discovery, leading to the identification of potent inhibitors for enzymes like glutamate (B1630785) racemase, which have shown antibacterial activity. acs.org Furthermore, computational studies have been used to design and screen libraries of glutamic acid derivatives for potential anticancer properties, highlighting the manipulability of the glutamic acid structure for creating innovative drug candidates. mdpi.comresearchgate.net

The 2-methyl-3-furoic acid moiety has also been incorporated into various compounds to explore their biological activities. For example, 2-methyl-3-furamides have been synthesized and investigated for their anti-inflammatory effects. biointerfaceresearch.com The synthesis of various 2-substituted-3-furoic acids is well-documented, indicating that the N-(2-methyl-3-furoyl) scaffold is synthetically accessible for the creation of compound libraries for screening. scholaris.ca

While no specific lead optimization data for this compound is available, the general strategy would involve synthesizing and testing a series of analogs to establish structure-activity relationships (SAR). Modifications could be made to the furan ring, the methyl group, or the glutamic acid portion of the molecule to enhance its interaction with a biological target.

Design and Synthesis of Peptidomimetics and Non-Proteinogenic Amino Acid Analogues

Peptidomimetics are compounds designed to mimic peptides but with improved properties such as enhanced stability and bioavailability. rsc.org The incorporation of non-proteinogenic amino acids—amino acids not found in the standard genetic code—is a common strategy in peptidomimetic design. nih.gov

This compound can be classified as a non-proteinogenic amino acid analogue. The N-acyl group modifies the properties of the natural amino acid, glutamic acid. Such modifications can influence the conformational properties of peptides and their resistance to enzymatic degradation. For instance, the incorporation of non-coded amino acids has been shown to enhance the stability of antimicrobial peptides. nih.gov

The synthesis of N-furoyl amino acids, such as N-(2-furoyl)alanine, has been described and these compounds are noted for their potential as building blocks for more complex molecules like peptidomimetics. ontosight.ai The synthesis typically involves the reaction of a furoyl chloride with the amino acid. ontosight.ai A similar approach could be envisioned for the synthesis of this compound, which could then be incorporated into peptide sequences to study the impact of this specific modification on peptide structure and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.